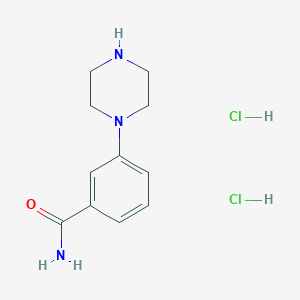![molecular formula C12H15NO B11767672 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 83177-57-5](/img/structure/B11767672.png)
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a methoxyphenyl group and an azabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium. This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, following an SN2 mechanism . The reaction conditions often include the use of lithium hydroxide as a base, which significantly enhances the yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the methoxyphenyl group suggests potential for such transformations.
Common Reagents and Conditions:
Electrophiles: Benzyl bromide and other halides are commonly used electrophiles in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines and piperidines, depending on the specific electrophiles and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: The compound’s structure is similar to that of certain biologically active molecules, making it a candidate for drug development and biological studies.
Industry: Its unique bicyclic structure makes it valuable for developing new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with various molecular targets. The azabicyclohexane ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The methoxyphenyl group may also participate in binding interactions, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1,5-Diazabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is used in organic synthesis.
Bicyclo[3.1.0]hexanes: These compounds are prevalent in natural products and synthetic bioactive molecules.
Uniqueness: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other azabicyclohexane derivatives and makes it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
83177-57-5 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15NO/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3 |
InChI-Schlüssel |
TUUFTWPXUNSKMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C23CC2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


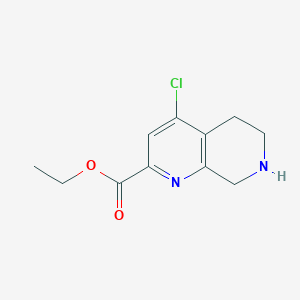
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
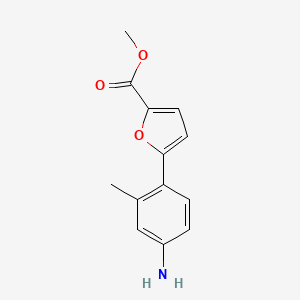
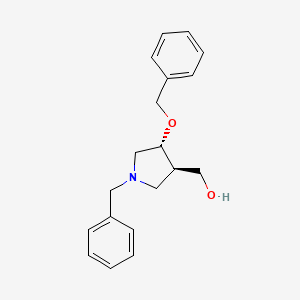
![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
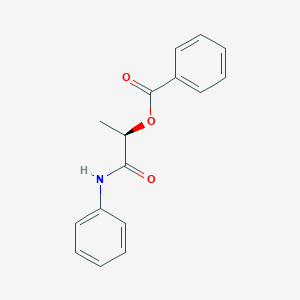
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)
